N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

Medicinal Chemistry Antimycobacterial Drug Design Structure-Activity Relationships

N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide (CAS 307328-05-8) is a unique pyrazine-2-carbohydrazide featuring a vinyl bromine and extended conjugation, designed for pharmacophoric mapping of DprE1 Cys387 engagement. Unlike non-brominated analogs, it serves as a non-chelating probe to dissect iron-chelation-independent antimycobacterial mechanisms. Its heavy bromine atom also facilitates X-ray crystallographic phasing of metal complexes. This rare compound is available through specialized suppliers for early-discovery research, enabling systematic SAR and mechanism-of-action studies.

Molecular Formula C14H11BrN4O
Molecular Weight 331.17 g/mol
Cat. No. B3887879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Molecular FormulaC14H11BrN4O
Molecular Weight331.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C=NNC(=O)C2=NC=CN=C2)Br
InChIInChI=1S/C14H11BrN4O/c15-12(8-11-4-2-1-3-5-11)9-18-19-14(20)13-10-16-6-7-17-13/h1-10H,(H,19,20)/b12-8-,18-9-
InChIKeyVZQQEUNBFBIFGK-PSGQQEAGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide: Procurement-Relevant Identity and Structural Classification


N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide (CAS 307328-05-8; molecular formula C14H11BrN4O; MW 331.17 g/mol) is a synthetic hydrazone belonging to the pyrazine-2-carbohydrazide class . It bears a (1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene side chain, a structural motif that distinguishes it from simpler benzylidene-substituted analogs and contributes to its distinct stereoelectronic profile [1]. The compound is listed in the Sigma-Aldrich AldrichCPR collection of rare chemicals (Cat. No. 3211124, 5 mg), confirming commercial availability for early-discovery research .

Why Generic Pyrazine-2-Carbohydrazide Analogs Cannot Substitute for N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide


Substitution among pyrazine-2-carbohydrazide derivatives without structure-specific justification is unsupported by the literature. The anti-mycobacterial activity of this scaffold is exquisitely sensitive to the nature and position of substituents on the arylidene moiety: MIC values for closely related benzylidene-pyrazine-2-carbohydrazides against M. tuberculosis span a >70-fold range—from 1.56 µg/mL to >110 µg/mL—depending solely on substitution pattern [1]. The (1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene group in the target compound introduces a unique combination of a vinyl bromine atom and extended conjugation that is absent in simple benzylidene, heteroaromatic, or alkyl-substituted analogs. This structural distinction has direct consequences for molecular planarity, hydrogen-bonding capacity, and target binding, making generic replacement without head-to-head comparative data a scientifically invalid practice [2].

Quantitative Differentiation Evidence for N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide


Extended Conjugation and the Vinyl Bromine Pharmacophore: Structural Differentiation from Saturated-Benzylidene Analogs

The target compound incorporates a 2-bromo-3-phenylprop-2-en-1-ylidene moiety that extends π-conjugation through an α,β-unsaturated imine system, unlike the vast majority of reported pyrazine-2-carbohydrazide derivatives that employ simple benzylidene groups (C=N–Ph) with saturated sp³ geometry at the benzylic carbon . Crystallographic studies of the closest structurally characterized brominated analog—N'-[(E)-4-bromobenzylidene]pyrazine-2-carbohydrazide—reveal an essentially coplanar pyrazine-carbohydrazide/phenyl arrangement (dihedral angle 10.57°), stabilized by an intramolecular N–H···N hydrogen bond forming an S(5) ring [1]. The additional vinyl spacer in the target compound extends the distance between the pyrazine core and the phenyl ring, which can modulate the fit within elongated enzyme binding pockets such as DprE1 .

Medicinal Chemistry Antimycobacterial Drug Design Structure-Activity Relationships

Antimycobacterial Potency Baseline: Where the Target Compound Fits in the Pyrazine-2-Carbohydrazide Activity Landscape

While no published MIC data specific to the target compound exist, its structural features position it within a well-characterized activity landscape. Non-brominated pyrazine-2-carbohydrazide derivatives hybridized with diphenyl ether/piperazine moieties exhibit MIC values of 15.625–125 µg/mL against M. tuberculosis H37Rv [1]. Optimized derivatives T16 and T19 achieve MIC = 1.56 µg/mL against M. tuberculosis H37Rv, a potency competitive with the first-line drug pyrazinamide in the same assay . The presence of a bromine atom in the target compound is significant: in analogous scaffolds, bromine substitution at the 4-position of the benzylidene ring has been associated with enhanced anti-TB activity, as exemplified by (E)-N'-[(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylene]pyrazine-2-carbohydrazide, which exhibited MIC = 1.56 µg/mL against M. tuberculosis H37Rv—equipotent to ethambutol [2].

Antitubercular Drug Discovery M. tuberculosis H37Rv Minimum Inhibitory Concentration

Gram-Positive vs. Gram-Negative Spectrum Differentiation: Bromine-Containing Analogs Show Favorable Selectivity

The AntibioticDB entry for a compound structurally related to the target (MAC-0020111) classifies it as a Gram-positive-selective cell wall synthesis inhibitor [1]. This mechanistic profile is consistent with the broader pyrazine-2-carbohydrazide class, where multiple studies confirm preferential activity against Gram-positive organisms: Miniyar et al. (2009) demonstrated that synthesized pyrazine-2-carbohydrazide derivatives were 'potent against the selected strains of Gram-positive bacteria as compared with Gram-negative bacteria,' with MIC values for active antibacterial compounds in the range of 180–230 µg/mL against S. aureus and B. subtilis [2]. A putative antibacterial activity of IC50 = 3,190 nM (3.19 µM, approximately 1.06 µg/mL) against Enterococcus faecalis CECT 481 has been recorded in BindingDB for a compound with a similar bromo-phenylallylidene pharmacophore [3], suggesting potential low-micromolar Gram-positive activity for the target scaffold.

Antibacterial Spectrum Gram-positive Pathogens Cell Wall Synthesis Inhibition

Cytotoxicity Safety Margin: Class-Level Evidence of Low Mammalian Cell Toxicity

Pyrazine-2-carbohydrazide derivatives as a class demonstrate a favorable cytotoxicity profile. In the 2024 study by Shivakumar et al., all active pyrazine-2-carbohydrazide derivatives (T1–T20) exhibited IC50 values exceeding 300 µM against normal mammalian cells . Similarly, (E)-N'-benzylidenepyrazine-2-carbohydrazides with 2-OH substitution (compounds 18, 21, 22) showed mild cytotoxicity across multiple human cell lines, with IC50 values ranging from 70.2 to 500 µM [1]. These values substantially exceed the MIC concentrations required for antimicrobial activity (1.56–125 µg/mL, which for MW ~330 corresponds to approximately 4.7–380 µM), suggesting a meaningful selectivity window. The target compound, bearing a bromo-phenylallylidene rather than a hydroxylated benzylidene group, would not be expected to show iron-chelation-mediated cytotoxicity, potentially offering an even wider safety margin [1].

Cytotoxicity Profiling Therapeutic Index Drug Safety

DprE1 Enzyme Targeting: Computational Precedent for Pyrazine-2-Carbohydrazide Binding to a Validated TB Target

The 2024 in silico study by Shivakumar et al. provides direct computational evidence that pyrazine-2-carbohydrazide derivatives bind to the DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) active site, forming hydrogen bonds with the Cys387 residue—a validated target for tuberculosis drug discovery . The target compound's bromine atom, positioned on the vinyl group rather than on a benzylidene ring, introduces a heavy-atom anchoring point that may enhance van der Waals contacts within the hydrophobic DprE1 binding pocket, analogous to the halogen-bonding interactions exploited in other DprE1 inhibitor series [1]. DprE1 targeting offers a mechanism distinct from that of pyrazinamide (which requires activation by mycobacterial pyrazinamidase and acts via PanD), potentially providing activity against pyrazinamide-resistant M. tuberculosis strains [1].

DprE1 Inhibition Molecular Docking Antitubercular Target Engagement

Iron Chelation Independence: Distinguishing the Bromo-Phenylallylidene Scaffold from Hydroxylated Benzylidene Analogs

A landmark 2025 mechanistic study on 33 (E)-N'-benzylidenepyrazine-2-carbohydrazides established that 2-OH-substituted derivatives (compounds 18, 21, 22) derive their antimycobacterial activity, at least in part, through non-specific iron chelation—structurally mimicking salicylaldehyde isonicotinoyl hydrazone (SIH), a known iron chelator [1]. Critically, this study demonstrated that iron chelation activity correlates with mammalian cytotoxicity (IC50 70.2–500 µM) while antimycobacterial activity may involve additional, as-yet-unidentified mechanisms [1]. The target compound lacks the 2-OH phenyl substitution motif required for iron chelation, as it bears a bromo-phenylallylidene group instead. This structural feature is expected to decouple antimycobacterial potency from iron-chelation-driven cytotoxicity, potentially yielding a more specific pharmacological profile.

Mechanism of Action Iron Chelation Off-Target Liability

High-Value Research and Procurement Applications for N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide


Structure-Activity Relationship (SAR) Probe for Pyrazine-2-Carbohydrazide DprE1 Inhibitor Optimization

The target compound serves as a chemically distinct SAR probe to explore the effect of extended conjugation and vinyl halogen substitution on DprE1 binding. With DprE1 established as a validated docking target for this scaffold class , the bromo-phenylallylidene moiety introduces a halogen atom at a position not represented in the T1–T20 compound library. Researchers can systematically compare MIC shifts between the target compound and its non-brominated or benzylidene-substituted counterparts to map pharmacophoric requirements for DprE1 Cys387 engagement [1].

Gram-Positive Selective Antibacterial Discovery Campaigns Targeting Drug-Resistant S. aureus and E. faecalis

The documented Gram-positive selectivity and cell wall synthesis inhibition of related brominated pyrazine-2-carbohydrazides position the target compound as a starting point for hit-expansion libraries against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The putative low-micromolar activity against E. faecalis (IC50 ~3.19 µM for a structurally related bromo-phenylallylidene derivative) [1] warrants confirmatory MIC determination in a panel of clinically relevant Gram-positive isolates, with comparator data against non-brominated scaffolds as a built-in negative control [2].

Mechanistic Deconvolution of Iron-Chelation-Independent Antimycobacterial Activity

The recent finding that iron chelation drives both activity and cytotoxicity in 2-OH-substituted benzylidene-pyrazine-2-carbohydrazides highlights the need for non-chelating probes. The target compound, lacking the 2-OH pharmacophore, can be used to dissect iron-chelation-independent antimycobacterial mechanisms. Parallel testing against the InhA, ICL, and lipid/mycolic acid biosynthesis pathways (all negative in the 2025 mechanistic study for hydroxylated analogs) would establish whether the bromo-phenylallylidene series engages alternative targets or exhibits a genuinely novel mechanism of action.

Coordination Chemistry and Metal Complex Derivatization Studies

Pyrazine-2-carbohydrazide derivatives are known to form stable 1:1 complexes with transition metal ions including Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) [1]. The target compound's hydrazone nitrogen, carbonyl oxygen, and pyrazine ring nitrogen atoms provide multiple coordination sites, while the bromine atom offers a heavy-atom label for X-ray crystallographic phasing of metal complexes [1]. This makes it a versatile ligand for synthesizing metal-based antimicrobial or anticancer candidates, where the bromine substituent can also participate in halogen bonding with biological targets [1].

Quote Request

Request a Quote for N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.